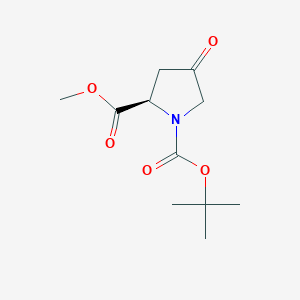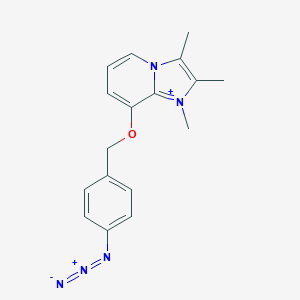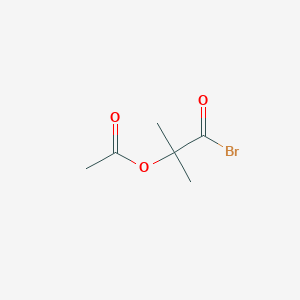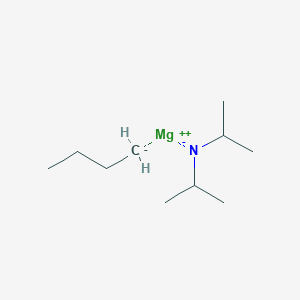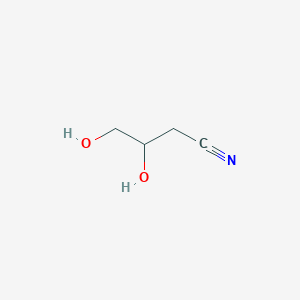
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves the study of both the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride: is utilized in the development and validation of HPLC methods. HPLC is a critical analytical tool for assessing drug products, and this compound can be a subject in the separation, identification, and quantification of medicinal products and related materials. The validation process involves establishing the performance and limitations of the HPLC technique, which is essential for ensuring the quality and safety of pharmaceuticals .
Synthesis of Quinoline Derivatives
This compound serves as a precursor in the synthesis of quinoline derivatives, which are significant in medicinal chemistry. Quinoline motifs are found in several pharmacologically active heterocyclic compounds and are essential due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimalarial activities. The compound’s role in the synthesis of these derivatives highlights its importance in drug discovery and development .
Nanomedicine Carrier Systems
In the field of nanomedicine, ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride could potentially be used in conjunction with halloysite nanotubes. These nanotubes are suitable for controlled and sustained delivery systems due to their biocompatibility and mechanical strength. The compound could be involved in drug loading techniques, enhancing the delivery of medications at the molecular level .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


